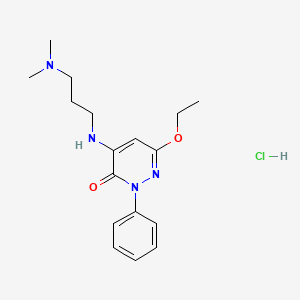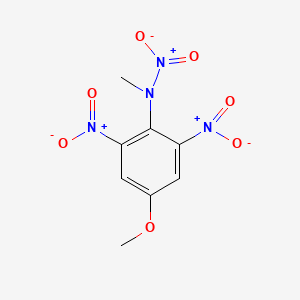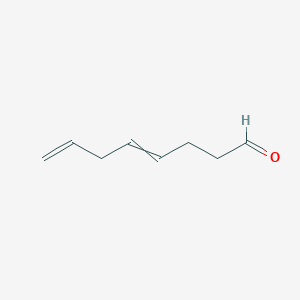
3-Ethyl-7-methylnona-2,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-7-methylnona-2,6-dienoic acid is an organic compound with the molecular formula C12H20O2 It is a nonadienoic acid derivative characterized by the presence of ethyl and methyl groups at the 3rd and 7th positions, respectively, along with two double bonds at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methylnona-2,6-dienoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by a series of reactions to introduce the double bonds and carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and advanced purification techniques. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methylnona-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated acids. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-Ethyl-7-methylnona-2,6-dienoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methylnona-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biochemical processes and cellular functions. The exact pathways and targets depend on the context of its application, such as its role in metabolic pathways or its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-7-methylnona-2,4-dienoic acid
- 3-Ethyl-7-methylnona-2,6-dienoate
- 3-Ethyl-7-methylnona-2,6-dienol
Uniqueness
Compared to similar compounds, 3-Ethyl-7-methylnona-2,6-dienoic acid stands out due to its specific arrangement of double bonds and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
55786-75-9 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-ethyl-7-methylnona-2,6-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-4-10(3)7-6-8-11(5-2)9-12(13)14/h7,9H,4-6,8H2,1-3H3,(H,13,14) |
InChI Key |
IVATVILETWLKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(=CC(=O)O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)


![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)









